5'-Oxo Amisulpride
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Overview
Description
5’-Oxo Amisulpride is a variant of Amisulpride, which is a dopamine D2 receptor antagonist . It is used in the treatment of acute and chronic schizophrenia, and in the prevention and treatment of postoperative nausea and vomiting in adults . It selectively works on dopamine D2 and D3 receptors .
Chemical Reactions Analysis
While specific chemical reactions involving 5’-Oxo Amisulpride are not available, studies have shown that Amisulpride can undergo photodegradation . This suggests that 5’-Oxo Amisulpride might also be susceptible to similar reactions.Mechanism of Action
Amisulpride works by blocking, or antagonizing, the dopamine D2 receptor, reducing its signaling . It is also found to act as a potent antagonist of the serotonin 5-HT7 receptor . The effectiveness of amisulpride in treating dysthymia and the negative symptoms of schizophrenia is believed to stem from its blockade of the presynaptic dopamine D2 receptors .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-N-[(1-ethyl-5-oxopyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-4-20-11(6-7-16(20)21)10-19-17(22)12-8-15(26(23,24)5-2)13(18)9-14(12)25-3/h8-9,11H,4-7,10,18H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSOPJVIOWCCCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CCC1=O)CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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